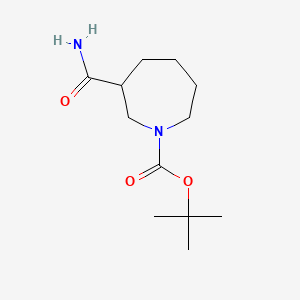

Tert-butyl 3-carbamoylazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-carbamoylazepane-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamoylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-carbamoylazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, tert-butyl 3-carbamoylazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to interact with specific biological targets, which could lead to the development of new drugs or treatments .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers, coatings, and other advanced materials .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-carbamoylazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- Tert-butyl 3-aminopropylcarbamate

- Tert-butyl 3-chloropropylcarbamate

- Tert-butyl 3-hydroxypropylcarbamate

Comparison: Tert-butyl 3-carbamoylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which distinguishes it from other similar compounds that may have different ring sizes or functional groups. This unique structure imparts specific chemical and physical properties, making it suitable for particular applications that other compounds may not fulfill .

Actividad Biológica

Tert-butyl 3-carbamoylazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which contributes to its unique pharmacological properties. The compound's structure can be represented as follows:

This molecular formula indicates the presence of a tert-butyl group, a carbamoyl functional group, and a carboxylate, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Azepane Ring : The initial step involves the cyclization of suitable precursors to form the azepane structure.

- Carbamoylation : The introduction of the carbamoyl group can be achieved through reaction with isocyanates or carbamates under controlled conditions.

- Establishment of the Carboxylate : The final step involves the formation of the carboxylic acid derivative, often using tert-butyl esters for stability during synthesis.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various azepane derivatives, including this compound. It has been noted that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for related compounds, indicating that modifications in the azepane structure significantly influence their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Potential

Research has also indicated that related compounds show promising anti-inflammatory effects. A study demonstrated that certain azetidine derivatives exhibited significant inhibition of inflammatory responses in vivo, suggesting that this compound may possess similar properties . In this context, compounds were tested in carrageenan-induced rat paw edema models, showing inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the azepane ring significantly affect antibacterial potency and anti-inflammatory efficacy. For example, introducing electron-withdrawing groups tends to enhance activity.

- Ring Size and Flexibility : The size and flexibility of the azepane ring influence binding affinity to biological targets, impacting overall pharmacological effects .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of azepane derivatives for their antimicrobial properties against various pathogens. The results indicated that specific structural modifications could enhance efficacy against resistant strains .

- Anti-inflammatory Assessment : Another study focused on evaluating anti-inflammatory effects using animal models, demonstrating that certain derivatives significantly reduced inflammation markers compared to controls .

Propiedades

Fórmula molecular |

C12H22N2O3 |

|---|---|

Peso molecular |

242.31 g/mol |

Nombre IUPAC |

tert-butyl 3-carbamoylazepane-1-carboxylate |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-4-6-9(8-14)10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) |

Clave InChI |

LYWLFDHAGIDXHI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.